molecular formula C9H10O2 B1245166 3-(4-Hydroxyphenyl)propanal CAS No. 20238-83-9

3-(4-Hydroxyphenyl)propanal

Cat. No. B1245166
CAS RN: 20238-83-9
M. Wt: 150.17 g/mol
InChI Key: REEQXZCFSBLNDH-UHFFFAOYSA-N
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Description

3-(4-Hydroxyphenyl)propanal is a chemical compound with the molecular formula C9H10O2 . It has an average mass of 150.174 Da and a monoisotopic mass of 150.068085 Da . It is also known by other names such as 4-Hydroxydihydrocinnamaldehyde and Benzenepropanal, 4-hydroxy- .


Molecular Structure Analysis

The molecular structure of 3-(4-Hydroxyphenyl)propanal consists of 9 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C9H10O2/c10-7-1-2-8-3-5-9(11)6-4-8/h3-7,11H,1-2H2 .


Physical And Chemical Properties Analysis

3-(4-Hydroxyphenyl)propanal has a density of 1.1±0.1 g/cm3, a boiling point of 276.6±15.0 °C at 760 mmHg, and a flash point of 115.6±13.0 °C . It has 2 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds . Its ACD/LogP is 1.30 .

Scientific Research Applications

Application in Analytical Chemistry

  • Field : Analytical Chemistry
  • Summary : 3-(4-Hydroxyphenyl)propanal is used in the identification and quantification of native and oxifunctionalized monolignols using direct infusion electrospray ionization tandem mass spectrometry (DI-ESI-MS/MS) .
  • Methods : The method involves the use of DI-ESI-MS/MS for the high-throughput analysis of monolignols and their functionalization .
  • Results : The study demonstrated the potential of overcoming quantification difficulties using DI-ESI-MS .

Application in Pharmaceutical and Cosmetic Industries

  • Field : Pharmaceutical and Cosmetic Industries
  • Summary : Oxifunctionalized monolignols, such as 3-(4-Hydroxyphenyl)propanal, serve as alternative intermediates for a sustainable green industry .
  • Methods : The method involves the introduction of functional groups through selective hydroxylation .
  • Results : The oxifunctionalized propyl chain is attractive as an intermediate in industries such as pharmaceuticals and bio-based benzoxazine production .

Application in Antimicrobial Research

  • Field : Antimicrobial Research
  • Summary : 3-(4-Hydroxyphenyl)propanal derivatives have been synthesized and tested for antimicrobial activity against multidrug-resistant bacterial and fungal pathogens .
  • Methods : The method involves the synthesis of amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety with various substitutions .
  • Results : The resultant novel 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species .

Application in Oxidation of Natural Phenolic Compounds

  • Field : Biochemistry
  • Summary : 3-(4-Hydroxyphenyl)propanal can be used in the oxidation of natural phenolic compounds to enhance their antioxidant properties .
  • Methods : The method involves the use of 4HPA3Hs, a versatile class of phenol hydroxylases, capable of specifically hydroxylating phenolic-structure analogs to produce catechols .
  • Results : The resultant catechols exhibit enhanced antioxidant properties .

Application in Synthesis of Centrolobine

  • Field : Organic Chemistry
  • Summary : 3-(4-Hydroxyphenyl)propanal is used in the synthesis of (−)-centrolobine .
  • Methods : The method involves the use of 3-(4-Hydroxyphenyl)propanal as a starting material in the synthesis process .
  • Results : The resultant compound, (−)-centrolobine, is obtained .

properties

IUPAC Name

3-(4-hydroxyphenyl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-7-1-2-8-3-5-9(11)6-4-8/h3-7,11H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REEQXZCFSBLNDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50474676
Record name 3-(4-hydroxyphenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Hydroxyphenyl)propanal

CAS RN

20238-83-9
Record name 3-(4-hydroxyphenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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